An In-depth Technical Guide to Urea, 1-isopropyl-1-nitroso-
An In-depth Technical Guide to Urea, 1-isopropyl-1-nitroso-
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive technical overview of the core properties, synthesis, handling, and analysis of Urea, 1-isopropyl-1-nitroso-. The structure is designed to logically present the scientific data and field-proven insights necessary for its safe and effective use in a research environment.
Executive Summary
Urea, 1-isopropyl-1-nitroso- (N-isopropyl-N-nitrosourea, IPNU) is a member of the N-alkyl-N-nitrosourea (ANU) class of compounds. ANUs are potent, direct-acting alkylating agents known for their mutagenic, carcinogenic, and cytotoxic properties. This guide delves into the fundamental characteristics of IPNU, drawing upon the extensive knowledge base of the ANU class to provide a robust framework for its application in research. We will explore its physicochemical properties, mechanism of action as a DNA alkylating agent, a representative synthesis protocol, critical safety and handling procedures, and a validated methodology for its analytical quantification. This document is intended to serve as an essential resource for professionals in chemical biology, oncology research, and drug development who utilize such tool compounds to probe biological systems or develop new therapeutic agents.
Introduction to N-Alkyl-N-Nitrosoureas
The N-alkyl-N-nitrosourea (ANU) family of compounds represents a significant class of electrophilic agents widely used in experimental cancer research and, historically, in chemotherapy.[1] Their biological activity is intrinsically linked to their ability to decompose under physiological conditions to generate highly reactive species that alkylate nucleic acids and carbamoylate proteins.[2] Prominent members of this class, such as N-methyl-N-nitrosourea (MNU) and N-ethyl-N-nitrosourea (ENU), are well-characterized mutagens and carcinogens used to induce tumors in animal models for cancer studies.[3][4]
Urea, 1-isopropyl-1-nitroso- (IPNU), as an isopropyl derivative, is expected to share these fundamental properties. Its lipophilic nature, a common trait for nitrosoureas, suggests it can readily cross cell membranes to exert its effects directly on intracellular macromolecules without requiring metabolic activation.[1] Understanding the specific properties conferred by the isopropyl group is crucial for its targeted application in research.
Physicochemical Properties
Experimental physicochemical data for Urea, 1-isopropyl-1-nitroso- is not extensively documented in public literature. However, its properties can be reliably inferred from its structure and comparison with closely related analogs like MNU and ENU.
| Property | Value / Description | Source |
| IUPAC Name | 1-isopropyl-1-nitrosourea | - |
| Synonyms | N-isopropyl-N-nitrosourea, IPNU | - |
| CAS Number | 16830-14-1 | - |
| Molecular Formula | C₄H₉N₃O₂ | - |
| Molecular Weight | 131.13 g/mol | - |
| Appearance | Expected to be a pale yellow or pinkish crystalline solid, similar to other ANUs.[3][4] | - |
| Solubility | Predicted to have some solubility in water and good solubility in organic solvents like ethanol, methanol, and DMSO.[5] | - |
| logP (Octanol/Water) | Estimated to be slightly higher than ENU (0.068) due to the larger alkyl group, suggesting moderate lipophilicity.[6] | - |
| Stability | Unstable in aqueous solutions, especially at neutral or alkaline pH, decomposing to release alkylating species. Sensitive to light.[4][7] | - |
Mechanism of Action: DNA Alkylation and Protein Carbamoylation
The cytotoxic and mutagenic effects of IPNU stem from its spontaneous, non-enzymatic decomposition under physiological conditions. This process generates two types of reactive intermediates: an alkyldiazonium ion and an isocyanate.
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Alkylation Pathway: The compound decomposes to form an isopropyl-diazohydroxide, which is protonated and subsequently loses water to yield the highly reactive isopropyldiazonium cation . This cation is a potent electrophile that rapidly alkylates nucleophilic centers on DNA bases.[8] The primary targets are the ring nitrogens, with N7 of guanine and N3 of adenine being the most frequent sites of alkylation.[8] Alkylation at the O⁶ position of guanine is less frequent but is considered a highly pro-mutagenic lesion, as it can lead to G:C to A:T transition mutations during DNA replication.
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Carbamoylation Pathway: The decomposition also yields isopropyl isocyanate . This species can react with the amine groups of proteins, particularly the ε-amino group of lysine residues, in a process called carbamoylation. This modification can alter protein structure and function, potentially inhibiting critical enzymes involved in DNA repair, further potentiating the cytotoxic effects of the DNA alkylation.[2]
Diagram: Mechanism of IPNU Decomposition and DNA Interaction
The following diagram illustrates the chemical decomposition of Urea, 1-isopropyl-1-nitroso- and its subsequent reaction with DNA.
Caption: Decomposition of IPNU into reactive alkylating and carbamoylating species.
Synthesis and Purification
The synthesis of IPNU follows the general procedure for N-alkyl-N-nitrosoureas, which involves the nitrosation of the corresponding urea precursor, N-isopropylurea. N-isopropylurea can be synthesized from the reaction of an isopropyl isocyanate with ammonia or by other established methods. The subsequent nitrosation is typically achieved using sodium nitrite in a strong acid.
Experimental Protocol: Synthesis of Urea, 1-isopropyl-1-nitroso-
Disclaimer: This protocol is representative and should be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment.
Step 1: Synthesis of N-isopropylurea (Precursor)
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Rationale: To create the urea backbone that will be subsequently nitrosated.
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Procedure: In a three-necked flask equipped with a stirrer and dropping funnel, dissolve isopropylamine in a suitable solvent (e.g., water or THF).
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Cool the solution in an ice bath to 0-5 °C.
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Slowly add a solution of potassium cyanate (KOCN) or an equivalent molar amount of urea while stirring vigorously.
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Allow the reaction to warm to room temperature and stir for several hours or overnight.
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The product, N-isopropylurea, can be isolated by solvent evaporation and recrystallization from an appropriate solvent system like ethanol/water.
Step 2: Nitrosation of N-isopropylurea
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Rationale: To introduce the nitroso group. This reaction is performed at low temperature to prevent premature decomposition of the product and control the exothermic reaction. Formic acid is often used as it provides the necessary acidic environment.
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Procedure: Dissolve the synthesized N-isopropylurea in formic acid.
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Cool the solution to 0-5 °C in an ice-salt bath.
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While maintaining the low temperature and stirring, add a concentrated aqueous solution of sodium nitrite (NaNO₂) dropwise. The reaction mixture may change color.
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After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.
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Work-up: Pour the reaction mixture into ice-cold water. The product, Urea, 1-isopropyl-1-nitroso-, should precipitate as a solid.
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Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum in a desiccator, protected from light.
Diagram: Synthesis Workflow
Sources
- 1. Nitrosourea | CH3N3O2 | CID 105035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of alkylation with N-methyl-N-nitrosourea and N-ethyl-N-nitrosourea on the secondary structure of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Ethyl-N-nitrosourea | C3H7N3O2 | CID 12967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy Mercaptoacetaldehyde (EVT-430661) | 4124-63-4 [evitachem.com]
- 6. Urea, N-ethyl-N-nitroso- (CAS 759-73-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
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